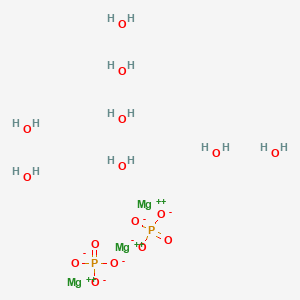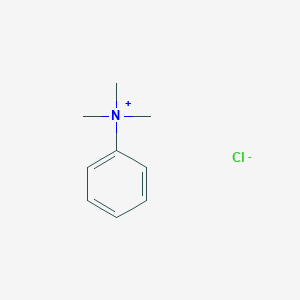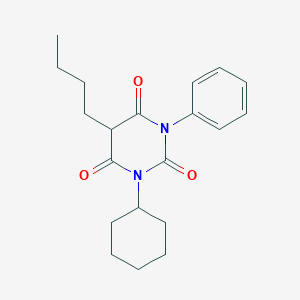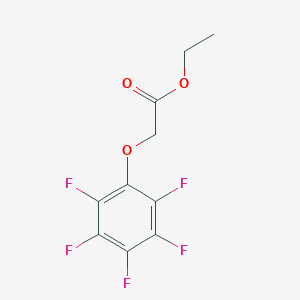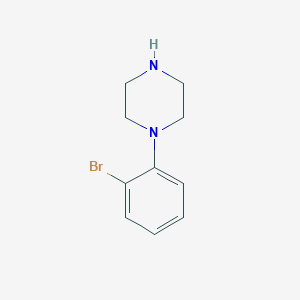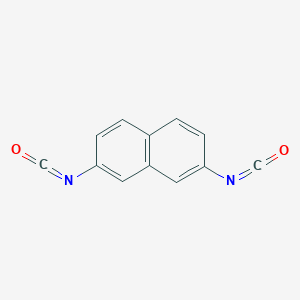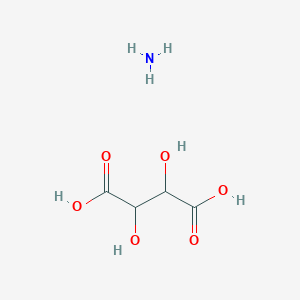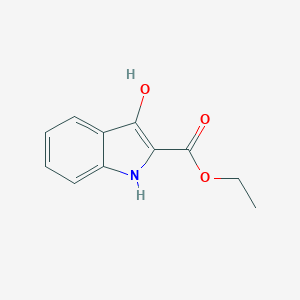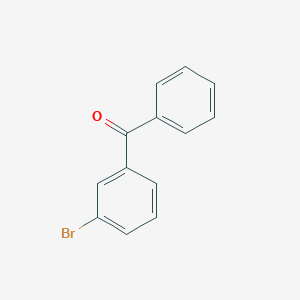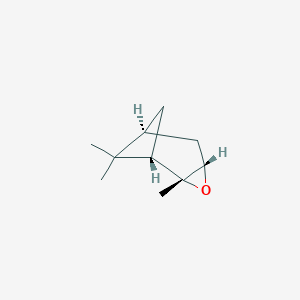
Ammonium-d8-sulfat
Übersicht
Beschreibung
Ammonium-d8 sulfate is a deuterium-labeled compound, where the hydrogen atoms in ammonium sulfate are replaced by deuterium atoms. This compound is primarily used in analytical research to track hydrogen transfer and metabolism during chemical reactions. Its properties are similar to ordinary ammonium sulfate, but the presence of deuterium makes it particularly useful in isotope labeling experiments .
Wissenschaftliche Forschungsanwendungen
Ammonium-d8 sulfate is widely used in scientific research due to its unique properties:
Chemistry: Used in isotope labeling experiments to study hydrogen transfer in chemical reactions.
Biology: Helps in tracking metabolic pathways involving hydrogen atoms.
Medicine: Utilized in research to understand biochemical processes and drug metabolism.
Industry: Employed in the production of deuterated compounds for various industrial applications
Wirkmechanismus
Target of Action
Ammonium-d8 sulfate, with the linear formula (ND4)2SO4 , is a deuterium-labeled form of ammonium sulfate . It is primarily used in molecular biology . .
Mode of Action
It is known that stable heavy isotopes of hydrogen, such as deuterium, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
Ammonium sulfate is involved in various biochemical pathways, particularly those involving nitrogen and sulfur. In general, ammonium compounds can participate in nitrification and denitrification processes in soil and aquatic systems .
Pharmacokinetics
It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic pathways and mechanisms of action of various substances .
Action Environment
The action of Ammonium-d8 sulfate can be influenced by various environmental factors. For instance, the conversion of ammonium and sulfate in anammox consortia was found to occur only under certain conditions, such as high amounts of biomass and non-anaerobic conditions .
Biochemische Analyse
Biochemical Properties
Ammonium-d8 sulfate is an inorganic sulfate salt that serves a variety of roles . It is commonly used as the nitrogen source in cell growth media for protein expression of isotopically labeled proteins
Cellular Effects
These changes can lead to coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture .
Metabolic Pathways
Ammonium-d8 sulfate may be involved in the metabolic pathways of ammonium. For instance, sulfate reduction with ammonium oxidation (SRAO) has been reported in some organisms
Transport and Distribution
Ammonium-d8 sulfate is likely transported and distributed within cells and tissues via ammonium transporters . These transporters are integral membrane proteins controlling the flux of sulfate entering the cells and subcellular compartments across the membrane lipid bilayers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium-d8 sulfate can be synthesized by reacting ordinary ammonium sulfate with a deuterium-rich reaction substrate. The process involves crystal separation and purification to obtain the target product. Deuterating reagents and specific reaction conditions are required for this synthesis .
Industrial Production Methods: In industrial settings, ammonium sulfate is typically produced by treating ammonia with sulfuric acid. This reaction can be adapted for the production of ammonium-d8 sulfate by using deuterated ammonia and sulfuric acid. The reaction is carried out in a reactor containing a saturated solution of ammonium sulfate and a small percentage of free sulfuric acid at a controlled temperature .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium-d8 sulfate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, ammonium-d8 sulfate decomposes into ammonia and sulfuric acid. .
Reactions with Metal Oxides: Ammonium-d8 sulfate reacts with metal oxides like chromium(III) oxide, manganese(IV) oxide, and iron(III) oxide to form stable reaction intermediates.
Common Reagents and Conditions:
Thermal Decomposition: Typically involves heating the compound in the presence of a catalyst.
Reactions with Metal Oxides: Requires the use of metal oxides and controlled heating to form intermediates.
Major Products:
Thermal Decomposition: Produces ammonia and sulfuric acid.
Reactions with Metal Oxides: Forms intermediates such as ammonium metal sulfates.
Vergleich Mit ähnlichen Verbindungen
- Ammonium-15N2,d8 sulfate
- Ammonium-15N2 sulfate
- Ammonium acetate-d7
Comparison: Ammonium-d8 sulfate is unique due to its deuterium labeling, which makes it particularly useful for isotope labeling experiments. In comparison, ammonium-15N2,d8 sulfate and ammonium-15N2 sulfate are labeled with both deuterium and nitrogen-15, making them suitable for studies involving both hydrogen and nitrogen transfer. Ammonium acetate-d7, on the other hand, is used for tracking acetate metabolism .
Ammonium-d8 sulfate stands out for its specific application in hydrogen transfer studies, providing valuable insights into chemical and biochemical processes.
Eigenschaften
IUPAC Name |
tetradeuterioazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-KTOHAENGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

